4-Methyl-1,3-diazinane-2-thione;hydrochloride
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Overview
Description
4-Methyl-1,3-diazinane-2-thione;hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thione group (C=S) in its structure imparts unique chemical properties that make it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-diazinane-2-thione;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with carbon disulfide in the presence of a base, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3-diazinane-2-thione;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong nucleophile and a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-Methyl-1,3-diazinane-2-thione;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-diazinane-2-thione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Similar in structure but lacks the methyl group at the 4-position.
Thiazolidine-2-thione: Contains a sulfur atom in the ring, providing different chemical properties.
1,3-Diazolidine-2-thione: Similar core structure but with different substituents.
Uniqueness
4-Methyl-1,3-diazinane-2-thione;hydrochloride is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its specificity and potency in various applications compared to similar compounds .
Properties
Molecular Formula |
C5H11ClN2S |
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Molecular Weight |
166.67 g/mol |
IUPAC Name |
4-methyl-1,3-diazinane-2-thione;hydrochloride |
InChI |
InChI=1S/C5H10N2S.ClH/c1-4-2-3-6-5(8)7-4;/h4H,2-3H2,1H3,(H2,6,7,8);1H |
InChI Key |
BTLKTIPPUGODEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(=S)N1.Cl |
Origin of Product |
United States |
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